N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide
Overview
Description
N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.172878976 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Clinical Impact
A study by de Jonge et al. (2005) on TZT-1027, a compound structurally related to N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide, investigated its pharmacokinetics and clinical impact in chemotherapy. TZT-1027 is a cytotoxic agent inhibiting microtubule assembly, with the study aiming to determine its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics in patients with advanced solid tumors. The study found that the dose-limiting toxicities were neutropenia and infusion arm pain, suggesting a potential clinical application in chemotherapy with specific dosing guidelines (de Jonge et al., 2005).
Synthesis of Novel Compounds
Research by Aluri et al. (2014) accomplished the synthesis of the first 4-methoxy-substituted 1,3-benzazaphosphole by utilizing this compound as a starting material. This synthetic achievement opens new avenues for the development of σ2 P,O hybrid or chelate ligands with potential applications in catalysis and materials science (Aluri et al., 2014).
Analgesic Properties
A study on KR-25003, a capsaicinoid structurally similar to this compound, revealed its potent analgesic properties through the determination of its crystal structure. This research highlights the potential therapeutic applications of compounds within this chemical class for pain management (Park et al., 1995).
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)14(17)16-11-5-6-12-7-9-13(18-4)10-8-12/h7-10H,5-6,11H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIOEOSFZMZXDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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